Vinorelbine Tartrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Vinorelbine tartrate, a semisynthetic vinca alkaloid derived from catharanthine and vindoline , is a microtubule polymerization inhibitor approved by the FDA in 1994 for advanced non-small cell lung cancer (NSCLC) and later studied for metastatic breast cancer . Its mechanism involves binding to tubulin, disrupting mitotic spindle formation, and inducing apoptosis . Clinical trials demonstrate single-agent response rates of 17–44% in breast cancer and 30–40% in NSCLC, with improved outcomes in combination therapies (e.g., cisplatin, paclitaxel) . Notably, it exhibits a milder toxicity profile compared to older vinca alkaloids, with dose-limiting granulocytopenia and manageable neurotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vinorelbine ditartrate involves multiple steps starting from anhydrovinblastine. The key steps include:

Trifluoroacetylation: The N6-oxide is then reacted with trifluoroacetic anhydride to produce a bistrifluoroacetate intermediate.

Isomerization and Cyclization: This intermediate undergoes isomerization in a tetrahydrofuran-water mixture, followed by cyclization to yield vinorelbine.

Industrial Production Methods

Industrial production of vinorelbine ditartrate follows similar synthetic routes but is optimized for large-scale production. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Vinorelbine ditartrate undergoes several types of chemical reactions, including:

Oxidation: As mentioned in the synthesis, oxidation is a key step in its preparation.

Substitution: The compound can undergo substitution reactions, particularly during the trifluoroacetylation step.

Common Reagents and Conditions

Oxidizing Agents: m-Chloroperbenzoic acid is used for oxidation.

Acylating Agents: Trifluoroacetic anhydride is used for trifluoroacetylation.

Major Products

The major product formed from these reactions is vinorelbine, which is then converted to its ditartrate form for medical use .

Scientific Research Applications

Approved Indications

Vinorelbine tartrate is predominantly used for the following conditions:

- Non-Small Cell Lung Cancer (NSCLC) : Approved as a first-line treatment, it can be administered alone or in combination with cisplatin for advanced cases .

- Breast Cancer : Utilized in metastatic breast cancer patients previously treated with anthracyclines or taxanes .

- Ovarian Cancer : Effective in recurrent cases, often combined with other agents .

- Hodgkin Lymphoma : Used in relapsed or refractory cases alongside other chemotherapy drugs .

- Rhabdomyosarcoma : Investigated in combination therapies for pediatric patients with recurrent or refractory forms .

Case Studies and Trials

- Non-Small Cell Lung Cancer : In clinical trials, vinorelbine has demonstrated significant efficacy when combined with cisplatin, leading to improved survival rates compared to single-agent therapies. A randomized study reported that severe nausea and vomiting occurred in 30% of patients receiving the combination therapy versus less than 2% for single-agent vinorelbine .

- Advanced Breast Cancer : A Phase II trial evaluated vinorelbine's effectiveness in patients who had previously undergone chemotherapy. The results indicated a modest response rate, highlighting its potential as a viable option for heavily pre-treated populations .

- Melanoma : In a study assessing vinorelbine's use in Stage IV melanoma patients who had failed prior treatments, no complete or partial responses were observed. However, it provided insights into patient management and future therapeutic strategies .

- Combination Therapies : Research has explored the use of vinorelbine in combination with other agents like paclitaxel. Despite overlapping toxicities, these combinations have shown promise in enhancing antitumor activity across various cancers .

Adverse Effects and Management

This compound is associated with several adverse effects, primarily due to its myelosuppressive properties. Common toxicities include:

- Neutropenia : A significant concern leading to increased infection risk.

- Gastrointestinal Toxicity : Nausea and vomiting are prevalent, particularly when combined with other chemotherapeutics like cisplatin .

- Extravasation Injuries : Cases of skin necrosis due to inadvertent leakage during intravenous administration have been documented; early intervention with hyaluronidase injections has shown effectiveness in managing such incidents .

Summary of Applications

| Cancer Type | Treatment Setting | Combination Therapy |

|---|---|---|

| Non-Small Cell Lung Cancer | First-line therapy | With cisplatin |

| Advanced Breast Cancer | Metastatic cases | With trastuzumab and everolimus |

| Ovarian Cancer | Recurrent treatment | Various combinations |

| Hodgkin Lymphoma | Relapsed/refractory cases | With other chemotherapy agents |

| Rhabdomyosarcoma | Recurrent or refractory pediatric cases | With cyclophosphamide |

Mechanism of Action

Vinorelbine exerts its effects by binding to tubulin, a protein that is essential for the formation of the mitotic spindle . By inhibiting tubulin polymerization, vinorelbine disrupts the mitotic spindle, leading to cell cycle arrest in the metaphase . This prevents cancer cells from dividing and proliferating .

Comparison with Similar Compounds

Mechanistic and Structural Comparison

Vinorelbine belongs to the vinca alkaloid class but is distinguished as a 5′-nor derivative, reducing neurotoxicity while retaining antitubulin activity . Unlike vincristine and vinblastine, which primarily target axonal microtubules, vinorelbine’s structural modification enhances selectivity for mitotic microtubules, minimizing peripheral neuropathy . Taxanes (paclitaxel, docetaxel) differ mechanistically by stabilizing microtubules rather than inhibiting polymerization, leading to distinct resistance patterns and toxicity profiles (e.g., higher neurotoxicity and hypersensitivity reactions) .

Efficacy in Solid Tumors

Non-Small Cell Lung Cancer (NSCLC)

- Vinorelbine + Cisplatin: Achieved a mean survival of 49.6 weeks in a phase III trial, superior to vindesine + cisplatin (37.3 weeks) .

- Paclitaxel: Comparable efficacy but higher neurotoxicity (30–40% incidence vs. 10–15% for vinorelbine) .

Breast Cancer

- Single-Agent : Second-line response rates of 17–36% vs. 20–30% for docetaxel .

- Combination Therapy: Vinorelbine + capecitabine showed 50% response rates, comparable to taxane combinations but with lower hematologic toxicity .

Toxicity Profiles

Formulation Advances

Liposomal encapsulation (e.g., PEGylated liposomes) improves tumor penetration and reduces toxicity:

- Entrapment Efficiency : >93% .

- Pharmacokinetics: Prolonged half-life (24.8 hrs vs. 7.9 hrs for free vinorelbine) and reduced clearance .

- Efficacy: Liposomal formulations showed 50% higher tumor growth inhibition in HT-29 xenografts compared to conventional vinorelbine .

Cost-Effectiveness

| Regimen | Survival Gain (Weeks) | Incremental Cost/Year of Life Gained |

|---|---|---|

| Vinorelbine + Cisplatin | +56 days vs. vinorelbine alone | $17,700 |

| Docetaxel | +42 days vs. vinorelbine | $22,100–$25,000 |

Biological Activity

Vinorelbine tartrate, a semi-synthetic vinca alkaloid, is primarily utilized in the treatment of various malignancies, particularly non-small cell lung cancer (NSCLC) and breast cancer. Its biological activity is largely attributed to its ability to inhibit microtubule assembly, thereby disrupting mitosis in cancer cells. This article delves into the mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles of this compound, supported by data tables and case studies.

Vinorelbine exerts its antitumor effects through several key mechanisms:

- Microtubule Disruption : Vinorelbine binds to the beta-tubulin subunit of microtubules, preventing their polymerization. This action leads to the inhibition of mitotic spindle formation, effectively pausing cell division at the metaphase stage .

- Induction of Apoptosis : The disruption of microtubule dynamics triggers a cascade of molecular events that promote apoptosis in malignant cells. This includes the activation of tumor suppressor genes such as p53 and the inactivation of anti-apoptotic proteins like Bcl2 .

- Interference with Cellular Metabolism : Vinorelbine may also affect amino acid metabolism, cyclic AMP levels, and glutathione metabolism, contributing to its overall cytotoxic effects .

Pharmacokinetics

Vinorelbine is rapidly absorbed following intravenous administration, with peak serum concentrations typically reached within two hours. The drug's half-life ranges from 24 to 48 hours, and it is primarily metabolized by the liver .

Clinical Efficacy

Vinorelbine has demonstrated significant efficacy in various clinical settings:

- Non-Small Cell Lung Cancer : In a Phase II trial involving patients with NSCLC who had failed prior therapies, vinorelbine showed a response rate of approximately 30% .

- Breast Cancer : A combination regimen of vinorelbine with capecitabine has been evaluated for metastatic breast cancer. In one study, this combination achieved a response rate comparable to standard treatments .

Case Study Example

A notable case involved a 65-year-old male patient with NSCLC who developed acute respiratory failure shortly after receiving vinorelbine. Despite this adverse event being rare, it highlights the importance of monitoring patients closely during initial treatments .

Safety Profile

While vinorelbine is generally well-tolerated, it can cause several side effects:

- Hematological Toxicity : Neutropenia is the most common dose-limiting toxicity associated with vinorelbine therapy. In clinical studies, severe neutropenia occurred in approximately 20% of patients .

- Gastrointestinal Effects : Nausea and vomiting are also prevalent side effects; however, they can often be managed with supportive care .

Table 1: Summary of Clinical Trials Involving this compound

| Study Type | Indication | Response Rate | Notable Side Effects |

|---|---|---|---|

| Phase II Trial | NSCLC | ~30% | Neutropenia |

| Combination Study | Metastatic Breast Cancer | Comparable to standard regimens | Nausea, vomiting |

| Case Report | Acute Respiratory Failure | N/A | Respiratory distress post-infusion |

| Mechanism | Description |

|---|---|

| Microtubule Disruption | Inhibits polymerization of tubulin leading to mitotic arrest |

| Apoptosis Induction | Activates p53 and inhibits Bcl2 leading to programmed cell death |

| Metabolic Interference | Affects amino acid metabolism and cellular respiration |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying vinorelbine tartrate in pharmaceutical formulations?

A reversed-phase HPLC method is widely used for quantification. Key parameters include:

- Column : Supecosil ABZ+Plus C18 (4.6 mm × 150 mm, 5 μm) .

- Mobile phase : 0.05 mol·L⁻¹ sodium dihydrogen phosphate (pH 4.2) and 0.2% sodium 1-decanesulfonate in methanol (40:60 v/v) .

- Detection : UV at 267 nm, with a flow rate of 1.0 mL·min⁻¹ and column temperature of 35°C .

Validation requires linearity (0.02–0.06 mg·mL⁻¹, r2≥0.9993), recovery (99.3–100.1%), and limits of detection (1.7 ng) .

Q. How should stability studies for this compound formulations be designed?

Stability protocols should include:

- Stress tests : High temperature (e.g., 60°C), strong light exposure, shaking, and freeze-thaw cycles to assess degradation .

- Key metrics : Particle size distribution, entrapment efficiency, drug content, related substances, and oxidation markers (e.g., peroxide value) .

- Storage conditions : Accelerated testing at 40°C/75% relative humidity and long-term studies at 25°C .

Advanced Research Questions

Q. How can discrepancies in this compound’s chemical nomenclature be resolved in literature reviews?

- Step 1 : Cross-reference CAS numbers:

- Step 2 : Verify molecular formulas (e.g., C45H54N4O8⋅2(C4H6O6) for ditartrate) .

- Step 3 : Consult USP standards (e.g., USP this compound RS Lot F0C243 for qualitative testing) .

Q. What methodologies optimize this compound’s efficacy in combination therapies?

- Preclinical synergy testing : Co-administer with trastuzumab for HER2+ breast cancer, using dose escalation (vinorelbine: 25 mg/m² weekly; trastuzumab: 4 mg/kg loading dose) to assess response rates (up to 84% in first-line metastatic cases) .

- Biomarker selection : Monitor HER2 overexpression (IHC +3) and neutrophil counts to adjust dosing and avoid grade 4 granulocytopenia .

- Survival analysis : Use Cox proportional hazards models to compare regimens (e.g., vinorelbine + cisplatin vs. vinorelbine alone; HR = 0.65, 95% CI: 0.45–0.93) .

Q. How should clinical trials address toxicity while maintaining therapeutic efficacy in elderly NSCLC patients?

- Dose modification : Reduce vinorelbine to 25 mg/m² weekly if grade 3/4 granulocytopenia occurs (54% incidence in monotherapy) .

- QoL metrics : Use EORTC QLQ-C30/LC13 questionnaires to balance survival benefits (median 28 vs. 21 weeks) against toxicity-related symptoms .

- Interim analyses : Plan early stopping rules for survival endpoints (e.g., 14-month follow-up) to prioritize patient safety .

Q. What strategies improve this compound’s bioavailability in novel drug delivery systems?

- Polyelectrolyte complexes : Formulate with chitosan and gum kondagogu to enhance lipophilicity and prolong drug release .

- Liposomal encapsulation : Optimize entrapment efficiency (>95%) using SolEmul methods, with particle size <200 nm for improved tumor targeting .

- Submicron emulsions : Stabilize with phospholipids to prevent drug degradation under light/temperature stress .

Q. Data Contradiction Analysis

Q. How can conflicting survival data from vinorelbine trials be interpreted?

- Contextual factors : Compare patient cohorts (e.g., stage IIIB vs. IV NSCLC, prior chemotherapy exposure) .

- Regimen differences : Vinorelbine + cisplatin shows superior survival (40 weeks) vs. vinorelbine alone (31 weeks) due to synergistic microtubule disruption .

- Statistical methods : Apply log-rank tests (P=0.03) and multivariate Cox models to adjust for covariates like age and performance status .

Q. Why do HPLC assays for related compounds yield variable impurity profiles?

- Chromatographic conditions : Use diode-array detection and system suitability solutions to resolve co-eluted peaks (e.g., photodegradation products ≤0.3%) .

- Sample preparation : Avoid phosphate buffers that interfere with retention times; dilute standards in water for injection to match assay matrices .

Q. Methodological Tables

Table 1. Key Clinical Trial Outcomes for this compound

| Study Design | Median Survival (Weeks) | 1-Year Survival | Response Rate | Key Toxicity (Grade 3/4) |

|---|---|---|---|---|

| Vinorelbine monotherapy [4] | 30 | 25% | 12% | Granulocytopenia (54%) |

| Vinorelbine + cisplatin [21] | 40 | 35% | 30% | Neutropenia (65%) |

| Vinorelbine + gemcitabine [6] | 29 | 30% | 22% | Neutropenia (48%) |

Table 2. Stability Parameters for Liposomal Vinorelbine

| Stress Condition | Drug Content Retention | Related Substances Increase |

|---|---|---|

| High temperature (10d) | 90.3% | Exceeded pharmacopeial limits |

| Strong light exposure | 95.0% | Significant degradation |

Properties

CAS No. |

105661-07-2 |

|---|---|

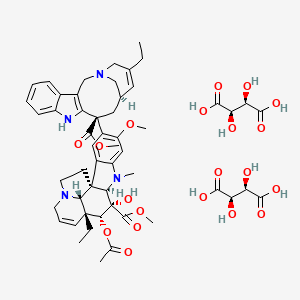

Molecular Formula |

C53H66N4O20 |

Molecular Weight |

1079.1 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C45H54N4O8.2C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;2*5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t28-,37-,38+,39+,42+,43+,44-,45-;2*1-,2-/m011/s1 |

InChI Key |

CILBMBUYJCWATM-PYGJLNRPSA-N |

Isomeric SMILES |

CCC1=C[C@H]2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.